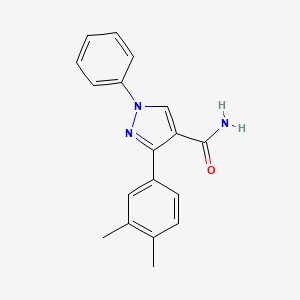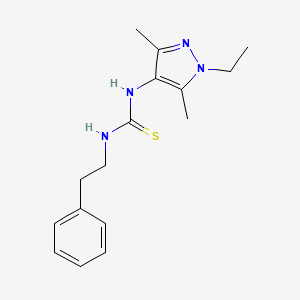
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DPPC belongs to the class of pyrazole-based compounds and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival. Furthermore, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to improve glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation.
実験室実験の利点と制限
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also shown promising results in various scientific research applications, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has not been extensively studied in vivo, and its safety profile has not been fully established.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. One direction is to investigate the safety profile of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in vivo. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide to determine its optimal dosage and administration route. Furthermore, future studies can investigate the potential of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Finally, the development of new analogs of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide with improved solubility and potency can also be explored.
Conclusion:
In conclusion, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has the potential to be a useful tool for studying cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,4-dimethylphenylhydrazine and 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide as a white solid with a yield of approximately 70%. The purity of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be increased by recrystallization from a suitable solvent.
科学的研究の応用
3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-8-9-14(10-13(12)2)17-16(18(19)22)11-21(20-17)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDOGJWDBBIYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5754016.png)


![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5754050.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)
![2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)





![N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B5754103.png)